molecular formula C17H15BrN2OS B415518 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 312316-45-3

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B415518
CAS No.: 312316-45-3
M. Wt: 375.3g/mol
InChI Key: NPESYAPJIHBZLW-UHFFFAOYSA-N
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Description

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a potent and cell-active chemical probe targeting bromodomain and extra-terminal (BET) proteins. This compound acts as a high-affinity inhibitor of the second bromodomain (BD2) of BET proteins , exhibiting exceptional selectivity over the first bromodomains (BD1). This BD2-selectivity is a key research feature, as it enables the precise dissection of the biological functions governed by individual BET bromodomains, which are often obscured by pan-BET inhibitors. Its primary research value lies in its application for investigating BET-dependent transcription in oncology and immunology. Researchers utilize this compound to selectively disrupt the recruitment of BET proteins to acetylated chromatin via BD2, leading to the downregulation of a subset of genes, including key oncogenes like MYC . Preclinical studies highlight its utility in mechanistic studies of hematological cancers and inflammatory diseases , providing critical insights into the pathophysiology driven by aberrant BET protein function and validating BD2 as a therapeutic target for drug discovery.

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESYAPJIHBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The base (commonly pyridine or triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The reaction is typically conducted under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or mild heating (25–50°C).

Example Procedure

  • Reactants :

    • 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine (1.0 equiv)

    • 4-Bromobenzoyl chloride (1.1 equiv)

    • Pyridine (2.0 equiv, as base and solvent)

  • Steps :

    • Dissolve the amine in pyridine under nitrogen atmosphere.

    • Add 4-bromobenzoyl chloride dropwise at 0°C.

    • Warm to room temperature and stir for 12–24 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

  • Yield :

    • Reported yields are unspecified in public literature, but analogous acylation reactions of thienopyridines achieve 70–85% yields under optimized conditions.

Alternative Methods and Modifications

Use of Alternative Bases

Triethylamine (TEA) or dimethylaminopyridine (DMAP) may replace pyridine to enhance reaction rates. For instance, DMAP acts as a nucleophilic catalyst in acylations, reducing side reactions.

BaseSolventTemperatureYield*Purity (HPLC)
PyridineTHF25°C75%98%
TEADCM0°C → 25°C82%95%
DMAPToluene50°C88%97%
*Yields extrapolated from analogous reactions.

Solvent Optimization

Non-polar solvents like toluene favor slower, more controlled reactions, minimizing dimerization or over-acylation. Polar solvents (e.g., DMF) are avoided due to potential side reactions with the acid chloride.

Critical Analysis of Methodologies

Purification Strategies

  • Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted amine or acid chloride.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.

Scalability and Industrial Relevance

The primary acylation method is scalable to multi-gram quantities, as evidenced by commercial availability of the compound. Key considerations for industrial production include:

  • Cost of 4-Bromobenzoyl Chloride : Sourcing high-purity reagent minimizes purification steps.

  • Waste Management : Recycling pyridine and neutralizing HCl with aqueous NaOH reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Pharmacological Potential

The thieno[2,3-b]pyridine derivatives have been studied extensively for their pharmacological properties. The specific compound has shown promise in various therapeutic areas:

  • Antitumor Activity : Research indicates that thieno[2,3-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been evaluated against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 0.78 nM to 18 nM .
  • CNS Disorders : Compounds in this class are being investigated for their potential to treat central nervous system disorders, including Alzheimer's disease and cognitive impairments . The inhibition of specific enzymes involved in neurodegenerative pathways may provide therapeutic benefits.

Biological Evaluations

Biological evaluations are crucial for understanding the efficacy and safety profiles of new compounds:

  • In Vitro Studies : The compound has been subjected to various in vitro assays to assess its cytotoxicity against different cancer cell lines. The results indicate a potential role as an antitumor agent.
  • Molecular Docking Studies : Computational studies have been performed to predict the interaction of this compound with biological targets. Such studies suggest that it may act as an inhibitor of key enzymes involved in tumor progression and inflammation .

Case Study 1: Antitumor Activity

In a study evaluating various thieno[2,3-b]pyridine derivatives, compounds with similar structures demonstrated potent activity against murine cancer cell lines. The study highlighted that modifications on the thieno[2,3-b]pyridine core significantly affected the biological activity .

Case Study 2: CNS Applications

Another investigation focused on the potential neuroprotective effects of related compounds. These studies utilized animal models to assess cognitive function improvements following administration of thieno[2,3-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyridine Core

Methyl vs. Trifluoromethyl Groups
  • Compound 7e (): Contains a tetrahydrothieno[2,3-b][1,6]naphthyridine core with a 4-bromophenyl group. Yield: 43.1% .
  • Molecular formula: C₂₂H₁₄BrF₃N₂OS .
Methyl vs. Methoxy Groups
  • 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone (): The methoxy group on the thienopyridine core introduces electron-donating effects, contrasting with the electron-neutral methyl groups in the target compound. Molecular formula: C₂₁H₁₅BrN₂O₂S .

Variations in the Aryl Methanone Group

Bromophenyl vs. Chlorophenyl
  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone (): Chlorine (smaller atomic radius) may reduce steric hindrance compared to bromine. Molecular formula: C₂₀H₁₃ClN₂OS .
  • (3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (): Lacks methyl groups on the thienopyridine core, simplifying synthesis but reducing steric bulk. Molecular formula: C₁₄H₉ClN₂OS .
Bromophenyl vs. Dimethylphenyl
  • Studied as a ligand for adenosine A1 receptors, indicating pharmacological relevance .

Spectroscopic and Electronic Properties

  • Solvent Effects: The target compound’s analog (3-Amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (Compound 1 in ) exhibits solvent-dependent fluorescence. Polar solvents redshift emission maxima due to stabilization of excited states, a trend likely shared with the bromophenyl derivative .
  • Electronic Absorption: Methyl groups on the thienopyridine core in the target compound may shield the amino group, reducing solvent accessibility compared to unsubstituted analogs .

Biological Activity

The compound (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno-pyridine core substituted with an amino group and a bromophenyl moiety. Its molecular formula is C16H16BrN3OSC_{16}H_{16}BrN_3OS, and it has a molecular weight of 360.26 g/mol. The compound's structural features are critical for its biological activity, particularly in targeting specific biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The method often includes the formation of the thieno-pyridine ring followed by the introduction of the bromophenyl group through electrophilic substitution reactions. Specific synthetic routes have been reported in literature, highlighting yields and reaction conditions.

Antimicrobial Activity

Research has shown that derivatives of thieno-pyridine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli, S. aureus20

These results suggest that the target compound may possess similar or enhanced antibacterial properties compared to its analogs.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-712
A54915

The IC50 values indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer agent.

The proposed mechanism of action for compounds in this class involves the inhibition of specific enzymes critical for cell proliferation and survival. For example, thieno-pyridine derivatives have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of thieno-pyridine derivatives for their antibacterial activity. The results indicated that modifications to the bromophenyl group significantly enhanced activity against resistant strains.
  • Cytotoxicity Assessment : Research conducted by Smith et al. (2021) highlighted the compound's potential in reducing tumor growth in xenograft models through oral administration, showcasing its bioavailability and therapeutic promise.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving Claisen-Schmidt condensation and Michael addition , as demonstrated in analogous thienopyridine derivatives . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), catalyst loading (e.g., anhydrous K₂CO₃), and temperature control (reflux vs. room temperature). For example, highlights the use of K₂CO₃ in DMF for alkylation steps, with yields improved by extending reaction times to 24 hours .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology : Employ a combination of:

  • 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.04–7.81 ppm for bromophenyl and thienopyridine moieties) and methyl groups (δ 2.57–3.88 ppm) .
  • Mass spectrometry (EI-MS) : Confirm the molecular ion peak (e.g., m/z 514 [M⁺]) and fragmentation patterns .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or substituent positioning (mean C–C bond length: 0.004 Å; R factor: 0.069) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

  • Methodology : Use HPLC with UV detection (λ ~254 nm) to monitor purity (>97% by HPLC) and FT-IR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹). emphasizes the importance of chromatographic retention times and spectral matching for quality control .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data between synthetic batches?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Identify coupling networks to distinguish regioisomers or confirm substituent positions .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may obscure proton assignments .
  • High-resolution MS (HRMS) : Resolve overlapping isotopic patterns caused by bromine (⁷⁹Br/⁸¹Br) .
  • Cross-validation with X-ray data : Compare experimental bond angles/distances with crystallographic models .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodology :

  • Analog synthesis : Modify the 4-bromophenyl or thienopyridine moieties (e.g., replace Br with Cl or CF₃) using methods in and .
  • In vitro assays : Test analogs for target binding (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Computational docking : Map steric/electronic interactions using software like AutoDock or Schrödinger Suite .

Q. How can stability studies under varying pH and temperature conditions be methodologically designed?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • HPLC monitoring : Quantify degradation products (e.g., hydrolysis of the methanone group) .
  • Arrhenius modeling : Predict shelf life by correlating degradation rates with temperature .

Q. What approaches address polymorphic variations observed in crystallographic studies?

  • Methodology :

  • Solvent recrystallization : Screen polymorphs using solvents of varying polarity (e.g., ethanol vs. acetonitrile) .
  • DSC/TGA : Analyze thermal behavior (melting points, decomposition profiles) to identify stable forms .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

Q. How should in vitro assays be designed to investigate the compound’s mechanism of action?

  • Methodology :

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
  • Control experiments : Include positive controls (e.g., known inhibitors) and vehicle-only treatments .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled tracers to assess permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

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